An In-depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-(Piperidine-1-sulfonyl)-benzoic acid is a bifunctional organic molecule that has garnered significant interest as a versatile building block in the design and synthesis of novel therapeutic agents. Its structure, incorporating a carboxylic acid, a sulfonamide linker, and a piperidine ring, offers a unique combination of physicochemical properties and synthetic handles. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development. The strategic incorporation of the piperidine-sulfonyl moiety can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for medicinal chemists.[1]
Physicochemical and Spectroscopic Profile
While specific experimental data for 4-(Piperidine-1-sulfonyl)-benzoic acid is not extensively published, its properties can be reliably predicted based on the well-characterized nature of its constituent functional groups and data from closely related analogs.
Core Chemical Properties
| Property | Value | Source/Reference |
| IUPAC Name | 4-(Piperidine-1-sulfonyl)benzoic acid | PubChem CID: 746555[2] |
| CAS Number | 10252-83-2 | PubChem CID: 746555[2] |
| Molecular Formula | C₁₂H₁₅NO₄S | PubChem CID: 746555[2] |
| Molecular Weight | 269.32 g/mol | PubChem CID: 746555[2] |
| Appearance | Predicted to be an off-white to beige solid powder. | Inferred from related compounds. |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid. | |
| Solubility | Predicted to be soluble in DMSO and methanol; likely reacts with water. | Inferred from related compounds.[3][4] |
| pKa | Predicted to be around 3.5-4.5 for the carboxylic acid. | Inferred from benzoic acid and its derivatives. |
Predicted Spectroscopic Data
The structural elucidation of 4-(Piperidine-1-sulfonyl)-benzoic acid can be achieved through standard spectroscopic techniques. Below are the predicted key spectral features based on analogous compounds.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the carboxylic acid group will likely appear downfield from those ortho to the sulfonyl group due to the differing electronic effects.
-
Piperidine Protons (α to Nitrogen): A multiplet around δ 2.9-3.2 ppm, corresponding to the four protons on the carbons adjacent to the nitrogen atom.
-
Piperidine Protons (β and γ to Nitrogen): Overlapping multiplets in the upfield region (δ 1.4-1.7 ppm) for the remaining six protons of the piperidine ring.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.[7]
-
Aromatic Carbons: Four signals are expected for the benzene ring. The carbon attached to the carboxylic acid and the carbon attached to the sulfonyl group will be distinct, as will the two pairs of equivalent carbons. These will likely appear in the δ 125-145 ppm range.
-
Piperidine Carbons (α to Nitrogen): A signal around δ 47 ppm.[5]
-
Piperidine Carbons (β to Nitrogen): A signal around δ 25 ppm.[5]
-
Piperidine Carbon (γ to Nitrogen): A signal around δ 23 ppm.[5]
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹.[9]
-
S=O Stretch (Sulfonamide): Two characteristic strong absorption bands, typically around 1330-1360 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric).
-
C-N Stretch (Piperidine): A band in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M+): The exact mass would be expected at m/z 269.0722 for the [M+H]⁺ ion in high-resolution mass spectrometry.
-
Fragmentation Pattern: Key fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the piperidine ring, and cleavage of the C-S and S-N bonds.
Synthesis and Experimental Protocols
The most direct and widely applicable synthesis of 4-(Piperidine-1-sulfonyl)-benzoic acid involves the reaction of 4-(chlorosulfonyl)benzoic acid with piperidine. This is a classic nucleophilic substitution reaction at the sulfonyl chloride functional group.
Caption: General synthetic scheme for 4-(Piperidine-1-sulfonyl)-benzoic acid.
Detailed Step-by-Step Synthesis Protocol[10]
This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and a suitable base such as sodium carbonate (1.2 equivalents) or pyridine (1.2 equivalents) in an appropriate solvent (e.g., deionized water or dichloromethane).
-
Cooling: Chill the reaction mixture in an ice bath to 0 °C with continuous stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the chilled amine solution over 15-20 minutes. Maintaining a low temperature is crucial to minimize the hydrolysis of the sulfonyl chloride.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2 with the dropwise addition of 10% hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.
-
-
Purification:
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
-
Drying and Recrystallization:
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure 4-(Piperidine-1-sulfonyl)-benzoic acid.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry. Determine the melting point and calculate the yield.
Chemical Reactivity and Potential for Derivatization
The bifunctional nature of 4-(Piperidine-1-sulfonyl)-benzoic acid allows for a range of chemical transformations, making it a valuable intermediate for creating libraries of compounds.
Caption: Key reaction pathways for 4-(Piperidine-1-sulfonyl)-benzoic acid.
-
Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is readily derivatized.
-
Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid) will yield the corresponding ester.
-
Amide Bond Formation: The carboxylic acid can be activated with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) to facilitate the formation of an amide bond with a primary or secondary amine.[10] This is a widely used strategy in the synthesis of bioactive molecules.
-
Hydrazide Formation: Reaction with hydrazine hydrate can convert the carboxylic acid into the corresponding hydrazide, which is a useful intermediate for synthesizing various heterocyclic compounds.[11]
-
-
Reactions on the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The sulfonyl group is a deactivating, meta-directing group, while the carboxylic acid is also deactivating and meta-directing. The overall directing effect will depend on the reaction conditions, but substitution is generally expected to be challenging.
-
Stability of the Sulfonamide and Piperidine Moieties: The piperidine-sulfonyl bond is generally stable under a wide range of reaction conditions. The piperidine ring itself is also robust.
Applications in Drug Discovery and Development
The 4-(piperidine-sulfonyl)benzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications as diuretics, antiglaucoma agents, and anticancer drugs.[12] The 4-(piperidine-sulfonyl)benzoic acid core can be elaborated to generate potent and selective inhibitors of various CA isoforms.[10] The piperidine and benzoic acid moieties can be modified to optimize interactions with the active site of the enzyme, leading to improved potency and selectivity.
-
Scaffold for Combinatorial Chemistry: Due to the ease of derivatization at the carboxylic acid group, this molecule is an excellent starting point for the creation of compound libraries for high-throughput screening. By coupling a diverse range of amines to the carboxylic acid, a wide variety of chemical space can be explored to identify new hits for various biological targets.
-
Modulation of Physicochemical Properties: The piperidine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and cell permeability. The sulfonamide linker provides a stable connection point and can participate in hydrogen bonding interactions with target proteins.[1]
Safety and Handling
Based on the GHS classifications for 4-(Piperidine-1-sulfonyl)-benzoic acid and related compounds, appropriate safety precautions should be taken when handling this chemical.[2]
-
Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
4-(Piperidine-1-sulfonyl)-benzoic acid is a synthetically accessible and highly versatile chemical entity with significant potential in medicinal chemistry. Its robust structure and the presence of two key functional groups allow for extensive derivatization, making it an ideal scaffold for the development of novel drug candidates. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for researchers aiming to leverage this promising molecule in their drug discovery programs.
References
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UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
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Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5038. Retrieved from [Link]
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Medicinal and Medical Chemistry. (n.d.). Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(18), 3244. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine-4-sulfonic acid. Retrieved from [Link]
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LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7004. Retrieved from [Link]
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PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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